1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
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Overview
Description
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride is a chemical compound with the molecular formula C12H15N3. It is a derivative of benzimidazole and pyrrolidine, and it is often used in scientific research due to its unique chemical properties .
Preparation Methods
The synthesis of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride typically involves the alkylation of azoles such as pyrazoles, imidazoles, and triazoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the compound in yields ranging from 16% to 65% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for higher yields and purity.
Chemical Reactions Analysis
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride can be compared with other similar compounds, such as:
1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride: This compound has a similar structure but differs in its methylation pattern.
1-[(pyrrolidin-2-yl)methyl]-1H-pyrazole dihydrochloride: This compound has a pyrazole ring instead of a benzimidazole ring.
Properties
CAS No. |
2901106-39-4 |
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Molecular Formula |
C12H17Cl2N3 |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)benzimidazole;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-6-12-11(5-1)14-9-15(12)8-10-4-3-7-13-10;;/h1-2,5-6,9-10,13H,3-4,7-8H2;2*1H |
InChI Key |
GAWLFPJOLZEMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C=NC3=CC=CC=C32.Cl.Cl |
Origin of Product |
United States |
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